5-bromo-4-methyl-1H-pyrazol-3-amine
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Overview
Description
“5-bromo-4-methyl-1H-pyrazol-3-amine” is a heterocyclic compound . It is an important intermediate used in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The process starts with diethyl butynedioate as a raw material, which is condensed with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This compound is then reacted with tribromooxyphosphorus to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. After hydrolyzing in sodium hydroxide alcoholic solution, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is obtained. This compound is then reacted with azido dimethyl phosphate and tert-butyl alcohol to obtain tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate. Finally, hydrolyzing in trifluoroacetic acid yields 5-bromo-1-methyl-1H-pyrazol-3-amine .Molecular Structure Analysis
The molecular formula of “this compound” is C4H6BrN3 . It has a molecular weight of 176.014 Da .Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, are known for their diverse chemical reactivity. They can undergo various chemical reactions, such as [3 + 2] cycloaddition, condensation, oxidation, and coupling reactions .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its water solubility is estimated to be 1.36 mg/ml . It has a Log P value of 0.88, indicating its lipophilicity .Scientific Research Applications
Synthesis and Biological Activity
Antibacterial Applications : The synthesis of pyrazole amide derivatives using 5-bromo-4-methyl-1H-pyrazol-3-amine as an intermediate has shown potential against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria. These compounds exhibit promising antibacterial activity, highlighted by their effectiveness against clinically isolated NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae, with molecular docking studies suggesting their potential as antibacterial agents (Ahmad et al., 2021).
Nonlinear Optical Properties : Research on derivatives like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine has provided insights into the nonlinear optical properties of these compounds. The studies demonstrate that these materials have significant potential for applications in optical devices due to their intramolecular charge transfer capabilities, which are crucial for nonlinear optical performance (Tamer et al., 2016).
Chemical Synthesis and Material Science
Heterocyclic Compound Synthesis : The reactivity of 5-bromo enones/enaminones with pyrazoles has been explored to produce N,O-aminal derivatives and N-alkylated pyrazoles, demonstrating the versatility of this compound in synthesizing complex heterocyclic structures with high regioselectivity and yields. This work underscores the compound's utility in constructing diverse molecular architectures (Moraes et al., 2019).
Synthesis of Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines : Innovative approaches to synthesize novel heterocyclic compounds, including furo[3,2-e]pyrazolo[3,4-b]pyrazines, utilize this compound derivatives as key intermediates. These compounds, characterized by spectral analyses and functional theory calculations, hold potential for pharmacological exploration, showcasing the chemical's role in advancing the development of new therapeutics and materials with unique properties (El‐Dean et al., 2018).
Mechanism of Action
Target of Action
5-Bromo-4-methyl-1H-pyrazol-3-amine is a key intermediate in the synthesis of novel insecticides targeting the nicotinic acetylcholine receptor . It is also used in the synthesis of further functionalized starting materials .
Mode of Action
Pyrazole derivatives are known to inhibit adenosine triphosphate (atp)-sensitive potassium channels in cardiac muscle, which is symptomatic for the treatment of cardiovascular diseases, arrhythmias or decreased cardiac contractility, coronary heart disease, heart failure, or cardiomyopathy, and is particularly suitable for preventing sudden cardiac death .
Biochemical Pathways
It is known that pyrazole derivatives can affect the atp-sensitive potassium channels in cardiac muscle .
Pharmacokinetics
It is known that the compound has a low solubility in water but is more soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .
Result of Action
It is known that pyrazole derivatives can have a variety of biological activities, including insecticidal activity .
Properties
IUPAC Name |
5-bromo-4-methyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-3(5)7-8-4(2)6/h1H3,(H3,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMRCGDDOZGTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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